2-(Azepan-1-ylmethyl)benzaldehyde 2-(Azepan-1-ylmethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13560223
InChI: InChI=1S/C14H19NO/c16-12-14-8-4-3-7-13(14)11-15-9-5-1-2-6-10-15/h3-4,7-8,12H,1-2,5-6,9-11H2
SMILES: C1CCCN(CC1)CC2=CC=CC=C2C=O
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol

2-(Azepan-1-ylmethyl)benzaldehyde

CAS No.:

Cat. No.: VC13560223

Molecular Formula: C14H19NO

Molecular Weight: 217.31 g/mol

* For research use only. Not for human or veterinary use.

2-(Azepan-1-ylmethyl)benzaldehyde -

Specification

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
IUPAC Name 2-(azepan-1-ylmethyl)benzaldehyde
Standard InChI InChI=1S/C14H19NO/c16-12-14-8-4-3-7-13(14)11-15-9-5-1-2-6-10-15/h3-4,7-8,12H,1-2,5-6,9-11H2
Standard InChI Key KLNNPKPBNDYWFG-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CC2=CC=CC=C2C=O
Canonical SMILES C1CCCN(CC1)CC2=CC=CC=C2C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(Azepan-1-ylmethyl)benzaldehyde consists of a benzaldehyde group (C6H5CHO\text{C}_6\text{H}_5\text{CHO}) substituted at the ortho position with an azepan-1-ylmethyl group (CH2C6H11N-\text{CH}_2-\text{C}_6\text{H}_{11}\text{N}). The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, adopts a chair-like conformation that minimizes steric strain, enhancing the compound’s stability. The aldehyde functional group at the benzaldehyde moiety provides a reactive site for nucleophilic additions and condensations, while the methylene bridge (CH2-\text{CH}_2-) links the aromatic and heterocyclic components .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-(azepan-1-ylmethyl)benzaldehyde
Molecular FormulaC14H19NO\text{C}_{14}\text{H}_{19}\text{NO}
Molecular Weight217.31 g/mol
CAS NumberNot Available*
SMILESO=CC1=CC=CC=C1CN2CCCCCC2
InChIKeyMRZCWWJOKSOOJQ-UHFFFAOYSA-N

*No specific CAS registry exists for the ortho isomer, though the para analog (4-(azepan-1-ylmethyl)benzaldehyde) is documented under CAS 20109458.

Spectroscopic Characteristics

While direct spectroscopic data for the ortho isomer are scarce, inferences can be drawn from related compounds:

  • IR Spectroscopy: The aldehyde C=O stretch typically appears near 1,710 cm1^{-1}, while N–H vibrations from the azepane ring occur around 3,300 cm1^{-1}.

  • NMR: 1H^1\text{H} NMR of the para analog shows a singlet for the aldehyde proton at δ 9.8–10.1 ppm and multiplet signals for the azepane protons between δ 1.5–3.0 ppm. The ortho isomer’s aromatic protons are expected to exhibit splitting patterns distinct from its para counterpart due to differing substituent proximity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via two primary routes:

Reductive Amination

A benzaldehyde derivative (e.g., 2-(bromomethyl)benzaldehyde) reacts with azepane in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}):

2-(BrCH2)C6H4CHO+C6H11NNaBH3CN2-(azepan-1-ylmethyl)benzaldehyde+HBr\text{2-(BrCH}_2\text{)C}_6\text{H}_4\text{CHO} + \text{C}_6\text{H}_{11}\text{N} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-(azepan-1-ylmethyl)benzaldehyde} + \text{HBr}

This method yields ~65–75% product under mild conditions (25–40°C, ethanol solvent).

Nucleophilic Substitution

2-(Chloromethyl)benzaldehyde undergoes displacement with azepane in dimethylformamide (DMF) at 80°C:

2-(ClCH2)C6H4CHO+C6H11N2-(azepan-1-ylmethyl)benzaldehyde+HCl\text{2-(ClCH}_2\text{)C}_6\text{H}_4\text{CHO} + \text{C}_6\text{H}_{11}\text{N} \rightarrow \text{2-(azepan-1-ylmethyl)benzaldehyde} + \text{HCl}

Yields here are lower (~50–60%) due to competing hydrolysis of the aldehyde group .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency:

  • Reactor Type: Tubular reactors with immobilized catalysts (e.g., palladium on carbon)

  • Conditions: 50–60°C, 10–15 bar pressure, residence time ≤30 minutes

  • Solvent Recovery: Ethanol is recycled via distillation, achieving >90% solvent reuse.

Table 2: Optimization Parameters for Industrial Synthesis

ParameterOptimal ValueImpact on Yield
Temperature55°CMaximizes reaction rate
Pressure12 barSuppresses side reactions
Catalyst Loading5% Pd/CBalances cost and activity
Residence Time25 minutesEnsures complete conversion

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C). The azepane ring’s basicity enhances solubility in acidic aqueous solutions (pH <4) via protonation.

  • Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at −20°C with desiccants.

Reactivity

The aldehyde group participates in:

  • Condensations: Forms Schiff bases with primary amines .

  • Oxidations: Converts to carboxylic acids under strong oxidizing conditions (e.g., KMnO4_4).

  • Reductions: The azepane ring remains intact during aldehyde reduction to alcohols using NaBH4\text{NaBH}_4.

CompoundTargetIC50_{50}/MICSource
4-(Azepan-1-ylmethyl)benzaldehydeS. aureus32 µg/mL
2-(Azepan-1-yl)-2-phenylethanamineGlyT137 nM

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Antipsychotics: Via reductive amination to secondary amines targeting dopamine receptors.

  • Antimicrobials: Through Schiff base formation with sulfonamide groups .

Materials Science

Its aldehyde group enables covalent bonding to polymer matrices, enhancing material rigidity in epoxy resins .

Comparison with Structural Analogs

Ortho vs. Para Isomerism

  • Reactivity: The ortho isomer’s aldehyde group experiences steric hindrance from the adjacent azepane ring, slowing nucleophilic additions compared to the para isomer.

  • Bioavailability: Ortho substitution may improve blood-brain barrier penetration due to reduced polarity, a hypothesis under validation .

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